Technetium hedp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

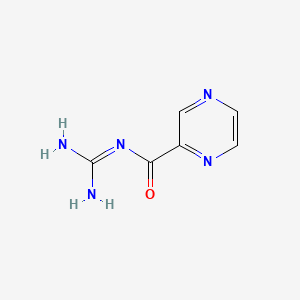

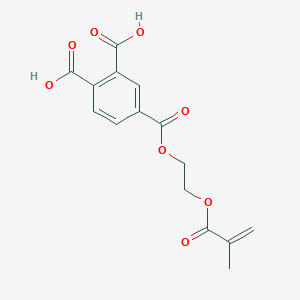

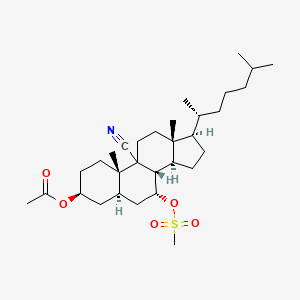

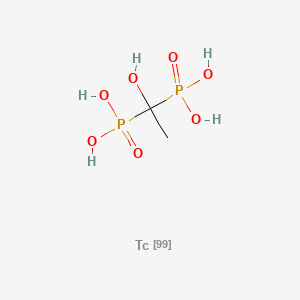

Technetium Tc-99m etidronate is a radiopharmaceutical compound used primarily in the field of nuclear medicine. It is a chelate of technetium-99m, a metastable nuclear isomer of technetium-99, and etidronate, a bisphosphonate. This compound is utilized for diagnostic imaging, particularly for bone scans, due to its ability to localize in areas of altered osteogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Technetium Tc-99m etidronate is prepared by combining technetium-99m, obtained from a molybdenum-99 generator, with etidronate sodium in a sterile, pyrogen-free environment. The process involves the reduction of technetium-99m in the presence of a reducing agent, typically stannous chloride, which facilitates the formation of the technetium-99m etidronate complex.

Industrial Production Methods: The industrial production of technetium Tc-99m etidronate involves the use of a technetium-99m generator, which contains molybdenum-99. The molybdenum-99 decays to technetium-99m, which is then eluted from the generator using a saline solution. The eluted technetium-99m is subsequently reacted with etidronate sodium under controlled conditions to produce the final radiopharmaceutical product .

Chemical Reactions Analysis

Types of Reactions: Technetium Tc-99m etidronate primarily undergoes coordination reactions, where the technetium-99m ion forms a coordination complex with etidronate. This involves the formation of coordination bonds between the metal ion and the ligand.

Common Reagents and Conditions:

Reducing Agent: Stannous chloride is commonly used to reduce technetium-99m.

Ligand: Etidronate sodium acts as the ligand, forming a stable complex with technetium-99m.

Conditions: The reactions are typically carried out in a sterile, pyrogen-free environment to ensure the safety and efficacy of the radiopharmaceutical.

Major Products: The primary product of these reactions is the technetium-99m etidronate complex, which is used for diagnostic imaging .

Scientific Research Applications

Technetium Tc-99m etidronate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a tracer in various chemical reactions to study the behavior of technetium complexes.

Biology:

- Employed in biological studies to investigate the distribution and localization of technetium-99m in biological systems.

Medicine:

- Widely used in nuclear medicine for bone scans to detect areas of altered osteogenesis, such as fractures, infections, and tumors.

- Utilized in the diagnosis of metabolic bone diseases and monitoring the effectiveness of treatments.

Industry:

Mechanism of Action

Technetium Tc-99m etidronate works by binding to hydroxyapatite crystals in bone tissue. The etidronate component has a high affinity for bone, particularly areas with increased osteoblastic activity. Once injected, the compound localizes in the bone, allowing for imaging using gamma cameras. The gamma rays emitted by technetium-99m are detected, providing detailed images of bone structure and function .

Comparison with Similar Compounds

Technetium Tc-99m etidronate is one of several technetium-99m-labeled bisphosphonates used in nuclear medicine. Similar compounds include:

Technetium Tc-99m medronate: Used for bone imaging, similar to etidronate, but with different pharmacokinetics and binding properties.

Technetium Tc-99m oxidronate: Another bisphosphonate used for bone scans, with distinct chemical and biological characteristics.

Uniqueness: Technetium Tc-99m etidronate is unique due to its specific binding affinity for bone tissue and its ability to provide high-quality diagnostic images with minimal radiation exposure to the patient .

Properties

CAS No. |

63347-65-9 |

|---|---|

Molecular Formula |

C2H8O7P2Tc |

Molecular Weight |

304.93 g/mol |

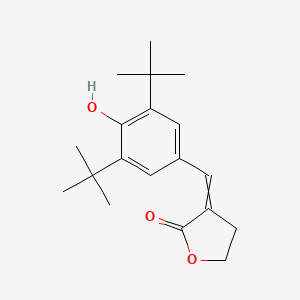

IUPAC Name |

(1-hydroxy-1-phosphonoethyl)phosphonic acid;technetium-99 |

InChI |

InChI=1S/C2H8O7P2.Tc/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);/i;1+1 |

InChI Key |

VEXMHRQGHKTMHQ-IEOVAKBOSA-N |

SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O.[Tc] |

Isomeric SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O.[99Tc] |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O.[Tc] |

Synonyms |

Tc-99m-Cu(1)-EHDP Tc-99m-EHDP Tc-99m-Fe(II)-HEDP Tc-99m-HEDP Tc-99m-Sn(II)-HEDP Tc-ethane-1-hydroxyl-1,1-diphosphonate Tc-sodium etidronate technetium HEDP technetium hydroxyethylidine diphosphonate technetium osteoscan technetium Tc 99m cuprous etidronate technetium Tc 99m EDHP technetium Tc 99m etidronate technetium Tc 99m etidronate, tin salt technetium Tc 99m HEDP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.